2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is a derivative of pyridine and is characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol backbone, along with a chlorine atom on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-chloropyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-amino-2-(4-chloropyridin-2-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(4-chloropyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. The chlorine atom on the pyridine ring enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride
- 2-Amino-4-chloropyridine
- 4-Acetyl-2-chloropyridine
Uniqueness
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective binding and activity are required .
Properties
Molecular Formula |
C7H10Cl2N2O |
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Molecular Weight |
209.07 g/mol |
IUPAC Name |
2-amino-2-(4-chloropyridin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-5-1-2-10-7(3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H |
InChI Key |
FOLRPLNFMBTETC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(CO)N.Cl |
Origin of Product |
United States |
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